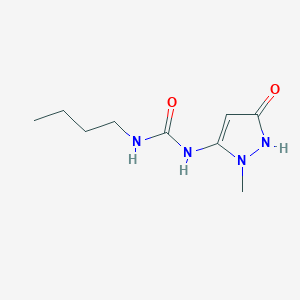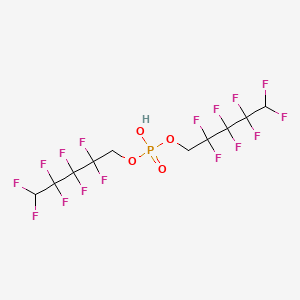
3,5-Dimethylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a furan derivative and is characterized by its furanone ring structure with two methyl groups attached at the 3rd and 5th positions. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylfuran-2(3H)-one can be achieved through various methods. One common synthetic route involves the cyclization of 3,5-dimethyl-4-hydroxy-2-pentanone under acidic conditions . Another method includes the oxidation of 3,5-dimethyl-2-furanmethanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3,5-dimethyl-2-furanone. This process typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,5-dimethyl-2-furanone using oxidizing agents like potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions where the furanone ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: 3,5-Dimethyl-2-furanone.
Reduction: 3,5-Dimethyl-2-furanmethanol.
Substitution: Substituted furanone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylfuran-2(3H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with microbial cell membranes, leading to disruption of membrane integrity and antimicrobial effects .
Comparación Con Compuestos Similares
3,5-Dimethylfuran-2(3H)-one can be compared with other similar compounds such as:
2,3-Dihydro-5-methylfuran: This compound has a similar furan ring structure but lacks the carbonyl group present in this compound.
2,5-Dihydro-3,5-dimethyl-2-furanone: This compound is an isomer of this compound with a different arrangement of the furanone ring.
Uniqueness
This compound is unique due to its specific arrangement of methyl groups and the presence of a carbonyl group in the furanone ring. This structural uniqueness contributes to its distinct chemical properties and applications .
Propiedades
Número CAS |
3740-58-7 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
3,5-dimethyl-3H-furan-2-one |
InChI |
InChI=1S/C6H8O2/c1-4-3-5(2)8-6(4)7/h3-4H,1-2H3 |
Clave InChI |
QHAFLRJSQVBCKE-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(OC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)



![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)





![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

